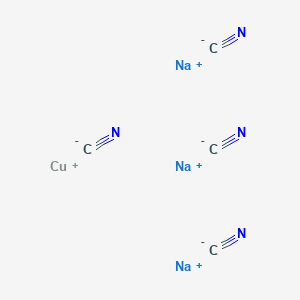
三对甲苯基膦
描述
Tri-p-tolylphosphine, also known as tris(4-methylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H21P. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis .
科学研究应用
Tri-p-tolylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and polymers
作用机制
Target of Action
Tri-p-tolylphosphine is an organic phosphine compound
Mode of Action
It is known that phosphine compounds often act as ligands, forming stable complexes with various metals . These complexes can then participate in a variety of chemical reactions.
Biochemical Pathways
Tri-p-tolylphosphine is known to be involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are fundamental in organic synthesis, leading to the formation of various organic compounds.
Result of Action
The result of Tri-p-tolylphosphine’s action is the formation of new organic compounds through various coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of Tri-p-tolylphosphine can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect the stability of the compound. Additionally, the temperature and pressure conditions can also impact the compound’s reactivity .
生化分析
Biochemical Properties
Tri-p-tolylphosphine is known to participate in various biochemical reactions. It is often used as a ligand in homogeneous catalysis
Molecular Mechanism
Tri-p-tolylphosphine is known to participate in various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
准备方法
Synthetic Routes and Reaction Conditions: Tri-p-tolylphosphine can be synthesized through the reaction of phosphorus trichloride with p-tolylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{p-TolMgBr} \rightarrow \text{P(p-Tol)}_3 + 3 \text{MgBrCl} ] The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods: In industrial settings, the production of tri-p-tolylphosphine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Tri-p-tolylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Metal halides or other electrophilic reagents.
Coupling Reactions: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Tri-p-tolylphosphine oxide.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds or other coupled products.
相似化合物的比较
Tri-o-tolylphosphine: Similar in structure but with ortho-methyl groups instead of para-methyl groups.
Tri-m-tolylphosphine: Similar in structure but with meta-methyl groups.
Triphenylphosphine: Lacks the methyl substituents on the phenyl rings.
Uniqueness: Tri-p-tolylphosphine is unique due to its para-methyl substituents, which provide steric hindrance and influence its electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
属性
IUPAC Name |
tris(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZIUYTQHYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061425 | |
| Record name | Phosphine, tris(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-95-5 | |
| Record name | Tri-p-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-methylphenyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-p-tolylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-methylphenyl)phosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ7B9Q2BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-p-tolylphosphine?
A1: The molecular formula of Tri-p-tolylphosphine is C21H21P, and its molecular weight is 304.37 g/mol. []
Q2: What is the structure of Tri-p-tolylphosphine?
A2: Tri-p-tolylphosphine exhibits threefold rotation symmetry, with the phosphorus atom located on a crystallographic threefold rotatory-inversion axis. The dihedral angles between the symmetry-related benzene rings are 87.40 (18)°. []
Q3: What types of metal complexes can Tri-p-tolylphosphine form?
A3: Tri-p-tolylphosphine readily forms complexes with various transition metals, including silver(I) [, ], palladium(II) [, , , ], platinum(II) [, , ], nickel(II) [], cobalt(II) [, ], ruthenium(II) [, , ], rhodium(I) [, ], iridium(I) [, ], tin(IV) [], copper(I) [, , , ], and osmium(I) [, ].
Q4: How does the steric bulk of Tri-p-tolylphosphine affect complex formation?
A4: The steric bulk of Tri-p-tolylphosphine can influence the nuclearity and geometry of metal complexes. For example, it favors the formation of a dimeric copper(I) iodide complex, [Cu2I2(o-tolyl3P)2], compared to the cubane structure observed with the less bulky triphenylphosphine ligand. []
Q5: Can Tri-p-tolylphosphine act as a bridging ligand?
A5: Yes, Tri-p-tolylphosphine can act as a bridging ligand, as observed in the dinuclear silver(I) thiocyanate complex, [Ag2(NCS)2(C21H21P)4]. [, ]
Q6: What are some notable catalytic applications of Tri-p-tolylphosphine complexes?
A6: Tri-p-tolylphosphine complexes, particularly those of palladium, have been explored as catalysts for various reactions, including:
- Linear carbonylation of α-alkenes: Palladium(II) complexes like Dichlorobis(tri‐p‐tolylphosphine)palladium(II) catalyze the carbonylation of α-alkenes with alcohols. []
- Hydroformylation: Rhodium-based catalysts containing Tri-p-tolylphosphine show activity in the "on water" hydroformylation of 1-hexene. []
- Dicyclopentadiene hydroformylation: The selectivity of Co-Rh/Fe3O4 catalysts in dicyclopentadiene hydroformylation is influenced by the choice of phosphine ligand, including Tri-p-tolylphosphine. []
Q7: How does the electronic nature of Tri-p-tolylphosphine influence catalytic activity?
A7: The electron-donating methyl groups on the phenyl rings of Tri-p-tolylphosphine can impact the electronic properties of the metal center in complexes, potentially influencing catalytic activity and selectivity. For instance, in iridium dioxygen complexes, increased electron density on the iridium center, potentially contributed by the electron-donating nature of Tri-p-tolylphosphine, was found to slightly enhance the rate of carbon monoxide oxidation. []
Q8: How stable is Tri-p-tolylphosphine under ambient conditions?
A8: Tri-p-tolylphosphine is relatively stable under normal conditions but can undergo oxidation to form the corresponding phosphine oxide. []
Q9: Can Tri-p-tolylphosphine undergo ligand substitution reactions?
A9: Yes, Tri-p-tolylphosphine can be substituted by other ligands in metal complexes. For example, in five-coordinate cobalt dithiolene complexes, the mechanism of substitution by tri-n-butylphosphite changes depending on the oxidation state of the complex, suggesting both associative and dissociative pathways are possible. []
Q10: What are some key spectroscopic techniques for characterizing Tri-p-tolylphosphine and its complexes?
A10: Several spectroscopic methods are useful for characterizing Tri-p-tolylphosphine and its complexes:
- NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy provide valuable information about the structure and dynamics of the ligand and its complexes. [, , , , ]
- IR Spectroscopy: IR spectroscopy is helpful in identifying functional groups and characterizing metal-ligand bonding, such as the presence of carbonyl ligands in metal complexes. [, , ]
- Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for characterizing metal-ligand vibrations. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions and can provide insights into metal-ligand interactions and charge transfer phenomena. [, ]
Q11: Have computational methods been applied to study Tri-p-tolylphosphine and its complexes?
A11: Yes, computational methods, including Density Functional Theory (DFT), have been used to study the electronic structure, stability, and reactivity of Tri-p-tolylphosphine complexes. For example, DFT studies have been employed to investigate the DNA binding affinity of palladium(II) dithiocarbamate complexes containing Tri-p-tolylphosphine. [] Additionally, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the luminescent properties of dinuclear Cu(I) complexes containing Tri-p-tolylphosphine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)






